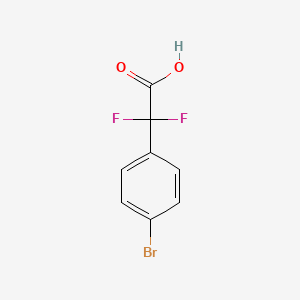

2-(4-Bromophenyl)-2,2-difluoroacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGIHCJVNSDFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913574-93-3 | |

| Record name | 2-(4-bromophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(4-Bromophenyl)-2,2-difluoroacetic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: A Key Building Block in Medicinal Chemistry

2-(4-Bromophenyl)-2,2-difluoroacetic acid is a specialized synthetic building block that has garnered significant interest among researchers in medicinal chemistry and drug development. Its structure is distinguished by three key functional components: a carboxylic acid, a geminal difluoro group at the alpha-position, and a para-substituted bromophenyl ring. This unique combination makes it a highly versatile reagent for introducing the difluoromethylacetic acid moiety into complex molecules and for subsequent molecular elaboration via cross-coupling chemistry.

The incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties.[1] The gem-difluoro group, in particular, can act as a bioisosteric replacement for carbonyl, hydroxyl, or thiol groups, often enhancing metabolic stability, altering acidity (pKa), and improving membrane permeability by increasing lipophilicity.[1][2] The presence of the bromo-aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries during lead optimization campaigns.[3] This guide provides an in-depth overview of the core chemical properties, synthesis, reactivity, and applications of this important compound for professionals in the pharmaceutical sciences.

Core Physicochemical and Spectroscopic Profile

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in quantitative experimental design.

| Property | Value | References |

| CAS Number | 913574-93-3 | [4][5][6] |

| Molecular Formula | C₈H₅BrF₂O₂ | [4][6] |

| Molecular Weight | 251.02 g/mol | [4][5][6] |

| Appearance | White to yellow crystalline solid | [7] |

| Melting Point | 95-97 °C | [5][8] |

| Purity | Typically ≥95% | [5] |

| SMILES | O=C(O)C(F)(F)c1ccc(Br)cc1 | [4] |

| InChIKey | ANGIHCJVNSDFOT-UHFFFAOYSA-N | |

| Storage | Store at room temperature or 4°C, sealed in a dry environment | [4] |

Spectroscopic Characterization

Accurate structural confirmation is paramount in synthesis. The expected spectroscopic data for this compound are as follows:

-

¹H NMR: The proton NMR spectrum is characterized by the signals from the aromatic ring and the acidic proton. The 1,4-disubstituted phenyl ring will appear as two distinct doublets (an AA'BB' system), typically integrating to 2H each, in the aromatic region (~7.5-7.8 ppm). The carboxylic acid proton will present as a broad singlet at the downfield end of the spectrum (>10 ppm), the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum will show four signals for the aromatic carbons, with the carbon bearing the bromine and the carbon attached to the difluoroacetic acid moiety being the most distinct. The signal for the α-carbon (-CF₂-) will appear as a triplet due to one-bond carbon-fluorine coupling (¹J_CF). The carboxylic carbon (-COOH) will also be visible.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet, as the two fluorine atoms are chemically equivalent. Its chemical shift provides a clear diagnostic marker for the presence of the difluoro group.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic molecular ion peak cluster due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

Synthesis and Mechanism

Primary Synthetic Route: The Difluoro-Reformatsky Reaction

The most direct and widely applicable method for synthesizing α,α-difluoro-β-hydroxy esters, and by extension α,α-difluoroacetic acids, is the Reformatsky reaction .[9][10] This organometallic reaction involves the formation of a zinc enolate from an α-halo ester, which then adds to a carbonyl compound.[10] For the synthesis of the title compound, this involves the reaction of 4-bromobenzaldehyde with an ester of bromodifluoroacetic acid (e.g., ethyl bromodifluoroacetate) in the presence of activated zinc, followed by acidic hydrolysis of the intermediate ester. The choice of zinc is critical as its enolates are generally unreactive towards esters, preventing self-condensation and leading to higher yields of the desired product.[9]

General Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established Reformatsky reaction principles. Researchers should perform their own risk assessment and optimization.

-

Zinc Activation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 eq.). Activate the zinc by stirring with 1 M HCl for 15 minutes, followed by decanting the acid and washing with deionized water, ethanol, and finally diethyl ether. Dry the activated zinc under high vacuum.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing activated zinc.

-

Reagent Addition: In a separate flask, prepare a solution of 4-bromobenzaldehyde (1.0 eq.) and ethyl bromodifluoroacetate (1.2 eq.) in anhydrous THF.

-

Reaction Initiation: Add a small portion (~10%) of the aldehyde/ester solution to the zinc suspension. The reaction mixture may require gentle heating or sonication to initiate. An exothermic reaction and color change are indicative of initiation.

-

Execution: Once initiated, add the remaining aldehyde/ester solution dropwise via an addition funnel, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction at reflux for 1-2 hours or until TLC/LC-MS analysis shows consumption of the aldehyde.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl or 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ester.

-

Hydrolysis: Dissolve the crude ester in a mixture of THF and ethanol. Add an aqueous solution of NaOH (2.0 eq.) and stir at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC/LC-MS).

-

Final Isolation: Remove the organic solvents in vacuo. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer to 0 °C and carefully acidify with concentrated HCl to pH ~1-2, which should precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Reaction Mechanism

Caption: Simplified mechanism of the Reformatsky reaction for synthesis.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional regions.

Caption: Key reactive sites for synthetic modification.

-

Site A: Bromophenyl Ring: This is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination are all feasible, allowing for the introduction of new aryl, alkyl, alkynyl, or amino substituents. This versatility is a cornerstone of its utility in creating analogs for structure-activity relationship (SAR) studies.

-

Site B: gem-Difluoromethylene Group: While chemically robust, the primary role of this group is steric and electronic modulation. It is a non-hydrolyzable and metabolically stable mimic of a ketone. Its strong electron-withdrawing nature significantly lowers the pKa of the adjacent carboxylic acid compared to its non-fluorinated analog, which can influence receptor binding and solubility.[1]

-

Site C: Carboxylic Acid Moiety: This functional group undergoes standard transformations. It can be converted to esters, amides (using coupling reagents like HATU or EDC), or acid chlorides. It can also be reduced to the corresponding primary alcohol using strong reducing agents like borane or LiAlH₄. These transformations are essential for creating prodrugs or linking the molecule to other pharmacophores.[11]

Applications in Drug Discovery and Development

The strategic value of this compound is realized in its application as a versatile intermediate in the synthesis of novel therapeutic agents.

The α,α-Difluoroacetic Acid Moiety as a Bioisostere

In drug design, replacing a hydrogen atom with fluorine can lead to profound changes in a molecule's biological activity. The difluoromethyl group (CHF₂) is often considered a lipophilic hydrogen bond donor, while the gem-difluoromethylene group (-CF₂-) in the title compound serves a different purpose. It acts as a metabolically stable bioisostere of a carbonyl group, preventing oxidation at the benzylic position that would otherwise be a likely site of metabolism. This can significantly prolong the half-life of a drug candidate. Furthermore, its steric bulk and electronic properties differ from a simple methylene or carbonyl group, which can fine-tune the binding affinity of a molecule to its biological target.[1]

A Versatile Building Block for Lead Optimization

Drug discovery is an iterative process of designing, synthesizing, and testing new compounds.[3] this compound is an ideal starting point for such a process. A medicinal chemist can first synthesize a library of amides or esters via the carboxylic acid (Site C), test them for biological activity, and then take the most promising candidates and generate a second-generation library by performing various cross-coupling reactions at the bromide (Site A). This systematic approach allows for the efficient exploration of the chemical space around a pharmacophore to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

Hazard Identification

This compound is a hazardous substance and must be handled with appropriate care.

-

GHS Classification: Corrosive/Irritant.[5]

-

Signal Word: Warning/Danger.[5]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a well-ventilated chemical fume hood.[12][13]

-

Engineering Controls: Use only in a system with adequate local exhaust ventilation.[12]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[13]

-

Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is recommended.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

First Aid and Spill Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Spills: Clean up spills immediately. Avoid generating dust. Wear full PPE. Sweep up the material and place it in a sealed container for disposal.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. books.kdpublications.in [books.kdpublications.in]

- 3. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 913574-93-3 [chemicalbook.com]

- 7. lincoln.history.idaho.gov [lincoln.history.idaho.gov]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. aksci.com [aksci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-α,α-difluorobenzeneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Bromo-α,α-difluorobenzeneacetic acid, a valuable building block in medicinal chemistry and drug development. The core of this synthesis revolves around the Reformatsky reaction, a classic yet powerful method for carbon-carbon bond formation. This document will delve into the mechanistic intricacies of the synthesis, provide detailed, step-by-step experimental protocols, and present key analytical data to ensure scientific integrity and reproducibility. The information is tailored for researchers and professionals in the pharmaceutical and chemical industries, offering insights into the practical execution and optimization of this important synthetic route.

Introduction: The Significance of Fluorinated Arylacetic Acids in Drug Discovery

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Specifically, the α,α-difluoroarylacetic acid moiety is of particular interest. This structural motif serves as a lipophilic bioisostere for carboxylic acids, alcohols, and other functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles.

4-Bromo-α,α-difluorobenzeneacetic acid (CAS No. 913574-93-3) is a key intermediate in the synthesis of a variety of biologically active compounds.[1][2][3][4] The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse molecular libraries for drug screening. Its derivatives have been explored as potential therapeutic agents, including inhibitors of fibroblast growth factor receptor-1 (FGFR1) for the treatment of non-small cell lung cancer.[5] This guide will provide a detailed roadmap for the efficient synthesis of this important molecule.

The Synthetic Pathway: A Two-Step Approach

The most common and efficient pathway to synthesize 4-Bromo-α,α-difluorobenzeneacetic acid involves a two-step process:

-

Reformatsky Reaction: The condensation of 4-bromobenzaldehyde with ethyl bromodifluoroacetate in the presence of activated zinc to form ethyl 2-(4-bromophenyl)-2,2-difluoroacetate.

-

Hydrolysis: The subsequent hydrolysis of the resulting ester to yield the final carboxylic acid product.

This approach is favored due to its relatively mild reaction conditions and the commercial availability of the starting materials.

Step 1: The Reformatsky Reaction - Forming the Carbon-Carbon Bond

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by a metal, typically zinc.[6] In this specific synthesis, the key is the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, from ethyl bromodifluoroacetate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde.

Mechanism of the Reformatsky Reaction:

The reaction proceeds through the following key steps:

-

Oxidative Addition: Activated zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc reagent, a zinc enolate.

-

Coordination: The carbonyl oxygen of 4-bromobenzaldehyde coordinates to the zinc atom of the enolate.

-

Nucleophilic Addition: A six-membered, chair-like transition state is formed, followed by a nucleophilic attack of the enolate carbon on the carbonyl carbon, forming a new carbon-carbon bond.

-

Work-up: An acidic work-up protonates the oxygen anion and removes the zinc salts, yielding the β-hydroxy ester. However, in the case of α,α-difluoro esters, the intermediate often eliminates the hydroxyl group to directly form the α,α-difluoro ester.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

Materials:

-

4-Bromobenzaldehyde

-

Ethyl bromodifluoroacetate

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Anhydrous Toluene

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Activate the zinc dust by stirring a suspension of zinc (5.0 eq) and a catalytic amount of iodine (0.1 eq) in anhydrous toluene under reflux for 5 minutes.

-

Cool the mixture to room temperature.

-

To this suspension, add ethyl bromodifluoroacetate (2.0 eq).

-

Add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous toluene.

-

Heat the resulting mixture to 90 °C and stir for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Filter the suspension and extract the filtrate with MTBE.

-

Wash the combined organic phases with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain ethyl 2-(4-bromophenyl)-2,2-difluoroacetate.[7]

Step 2: Hydrolysis - Unveiling the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it tends to be cleaner and avoids potential side reactions that can occur under strong acidic conditions.

Mechanism of Basic Hydrolysis (Saponification):

-

Nucleophilic Acyl Substitution: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate: This forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide ion as a leaving group and forming the carboxylate salt.

-

Protonation: An acidic work-up protonates the carboxylate salt to yield the final carboxylic acid.

Experimental Protocol: Synthesis of 4-Bromo-α,α-difluorobenzeneacetic Acid

Materials:

-

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

-

Ethanol

-

Aqueous Sodium Hydroxide (e.g., 2 M)

-

Hydrochloric Acid (e.g., 2 M)

-

Ethyl Acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 2-(4-bromophenyl)-2,2-difluoroacetate in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature and monitor the reaction by TLC until all the starting ester has been consumed.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of hydrochloric acid, which will cause the product to precipitate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 4-Bromo-α,α-difluorobenzeneacetic acid as a solid. The product can be further purified by recrystallization if necessary.

Synthesis Pathway Visualization

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis of 4-Bromo-α,α-difluorobenzeneacetic acid.

Data Summary and Characterization

Ensuring the identity and purity of the synthesized compounds is paramount. The following tables summarize the key physical and analytical data for the final product.

Table 1: Physicochemical Properties of 4-Bromo-α,α-difluorobenzeneacetic Acid

| Property | Value | Reference |

| CAS Number | 913574-93-3 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.02 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 95-97 °C | [3] |

Table 2: Spectroscopic Data for 4-Bromo-α,α-difluorobenzeneacetic Acid

| Technique | Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the carboxylic acid proton are expected. |

| ¹³C NMR | Signals for the aromatic carbons, the difluoromethyl carbon, and the carbonyl carbon are expected. |

| ¹⁹F NMR | A characteristic signal for the two equivalent fluorine atoms is expected. |

| Mass Spec. | The molecular ion peak and characteristic fragmentation patterns are expected. |

| IR | Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F stretches are expected. |

Conclusion and Future Outlook

The synthesis of 4-Bromo-α,α-difluorobenzeneacetic acid via the Reformatsky reaction followed by hydrolysis is a reliable and efficient method for producing this valuable building block. This guide has provided a detailed, step-by-step protocol, mechanistic insights, and key data to aid researchers in its successful synthesis. The versatility of the bromo-substituent, combined with the beneficial properties imparted by the difluoroacetic acid moiety, ensures that this compound will continue to be of significant interest in the field of drug discovery and development. Future research may focus on the development of catalytic and asymmetric variations of this synthesis to access enantiomerically pure derivatives, further expanding its utility in the creation of novel and potent therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. chemcd.com [chemcd.com]

- 3. 913574-93-3 Cas No. | 2-(4-Bromophenyl)-2,2-difluoroacetic acid | Apollo [store.apolloscientific.co.uk]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reformatsky Reaction [organic-chemistry.org]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

Physical properties of 2-(4-Bromophenyl)-2,2-difluoroacetic acid

An In-depth Technical Guide to the Physical Properties of 2-(4-Bromophenyl)-2,2-difluoroacetic Acid

Introduction

This compound (CAS RN: 913574-93-3) is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a bromophenyl ring attached to a difluoroacetic acid moiety, imparts unique electronic and lipophilic characteristics. The presence of the two fluorine atoms on the alpha-carbon dramatically increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, 2-(4-bromophenyl)acetic acid. This guide provides a comprehensive overview of the known physical properties, outlines experimental protocols for their determination, and discusses the implications of these properties for research and development professionals.

Core Physicochemical Properties

A summary of the fundamental physical and chemical identifiers for this compound is presented below. This data is essential for sample handling, experimental design, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 913574-93-3 | [2][3][4][5] |

| Molecular Formula | C₈H₅BrF₂O₂ | [2][4][5][6] |

| Molecular Weight | 251.02 g/mol | [3][5][6] |

| Appearance | Yellow to white solid | [4][7] |

| Melting Point | 94-97 °C | [2][3][4][7] |

| Purity | Typically ≥95% - ≥97% | [2][3][6] |

| Storage Condition | Sealed in dry, room temperature (20 to 22 °C) | [2][4][7] |

Detailed Analysis of Physical Characteristics

Melting Point and Thermal Stability

The melting point of a crystalline solid is a critical indicator of purity. For this compound, the reported melting range is a narrow 94-97 °C.[2][3][4][7] A sharp melting range is indicative of high purity. Broadening of this range would suggest the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature gradient.

Causality in Experimental Choice: The determination of a melting point is a foundational experiment. The choice of apparatus (e.g., a digital melting point apparatus with a capillary tube) is standard due to its precision and small sample requirement. The rate of temperature ramp is critical; a slow ramp (e.g., 1-2 °C per minute) near the expected melting point is necessary to allow for thermal equilibrium, ensuring an accurate reading.

Self-Validating Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.

-

Calibration: The apparatus should be calibrated using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.

-

Measurement: The capillary tube is placed in the heating block. The temperature is ramped up quickly to about 10-15 °C below the expected melting point (approx. 80 °C).

-

Observation: The ramp rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid droplet appears is recorded as the start of the range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.

Solubility Profile

Commercial datasheets often list solubility as "N/A" (Not Available), indicating that this property has not been formally determined or reported.[2][4][7] For researchers, this is a critical data gap that must be addressed experimentally, as solubility is paramount for designing reaction conditions, formulation, and biological assays. The polarity of the molecule—possessing a nonpolar bromophenyl ring and a polar difluoroacetic acid group—suggests it will have limited solubility in water and higher solubility in polar organic solvents.

Experimental Workflow: Solubility Determination

The following workflow outlines a standard procedure for quantitatively determining the solubility of the compound in various solvents relevant to drug discovery and development.

Caption: Workflow for determining compound solubility.

Acidity (pKa)

The pKa of this compound is not explicitly reported in common databases. However, its structure allows for an expert estimation. The presence of two electron-withdrawing fluorine atoms on the alpha-carbon significantly stabilizes the carboxylate anion through the inductive effect, making the compound a much stronger acid than its non-fluorinated counterparts. For comparison, the pKa of difluoroacetic acid itself is approximately 1.33.[8] The bromophenyl group will have a further, albeit smaller, electron-withdrawing effect. Therefore, the pKa is expected to be low, likely in the range of 1.0 - 1.5. This high acidity is a critical property, influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding interactions.

Experimental Workflow: pKa Determination via Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change.

Caption: Workflow for pKa determination by titration.

Computational and Spectroscopic Properties

Computational Data

Computational models provide valuable predictions for a molecule's behavior in biological systems.

| Parameter | Predicted Value | Significance in Drug Development |

| LogP | 2.6255 | Indicates lipophilicity. A value in this range suggests good potential for membrane permeability.[6] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Measures molecular polarity. A low TPSA (< 140 Ų) is associated with good cell membrane penetration.[6] |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton.[6] |

| Hydrogen Bond Acceptors | 2 | The two carboxylic acid oxygen atoms. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the expected monoisotopic mass is 251.02 g/mol .[5][6] A key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion: an [M]+ peak and an [M+2]+ peak of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data is not available in the search results, the expected NMR signals can be predicted based on the structure.

-

¹H NMR: The spectrum would be characterized by signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the bromophenyl ring would likely appear as two distinct doublets due to their ortho and meta positions relative to the difluoroacetic acid group, showing coupling to each other. A broad singlet for the acidic proton of the carboxylic acid would also be present, often far downfield (>10 ppm), and its position can be solvent-dependent.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the quaternary carbon bonded to the fluorine atoms (split into a triplet by the two fluorine atoms), and the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR: A single signal would be expected, as the two fluorine atoms are chemically equivalent. This signal provides a clean and sensitive handle for detecting the molecule in complex mixtures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carbonyl group.

-

C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Safety and Handling

The compound is associated with the following hazard statements:

Signal Word: Warning.[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. The material should be stored in a tightly sealed container in a dry, cool place as recommended.[2][4][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. lincoln.history.idaho.gov [lincoln.history.idaho.gov]

- 5. This compound | 913574-93-3 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. escales | Virtual tour generated by Panotour [ub.edu]

- 8. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 2-(4-Bromophenyl)-2,2-difluoroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-(4-Bromophenyl)-2,2-difluoroacetic acid. While extensive searches of publicly available databases and scientific literature did not yield specific experimental spectra for this compound, this guide offers a detailed, predictive analysis based on established spectroscopic principles and data from analogous structures. It is designed to serve as a valuable resource for researchers in the synthesis, analysis, and application of this and similar fluorinated aromatic compounds. The guide covers the theoretical basis, expected spectral features, and standardized protocols for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Introduction: The Significance of this compound

This compound is a halogenated aromatic carboxylic acid. The presence of the difluoroacetic acid moiety and the bromophenyl group makes it a potentially valuable building block in medicinal chemistry and materials science. The fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making it an attractive scaffold for the development of novel pharmaceuticals and agrochemicals. The bromo-substituent provides a reactive handle for further synthetic modifications, such as cross-coupling reactions.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a detailed roadmap for the spectroscopic analysis of this compound.

Molecular Structure and Key Features

The structure of this compound presents several key features that will be reflected in its spectroscopic data.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms, like fluorine and oxygen, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the aromatic protons and the carboxylic acid proton.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the para-substitution pattern, they will likely appear as two distinct signals, each integrating to two protons. These will present as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the bromine atom (H_a) will be at a slightly different chemical shift than the protons ortho to the difluoroacetic acid group (H_b).

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. Its exact position and broadness can be influenced by the solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.

Data Summary Table

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to -CF₂COOH) | 7.6 - 7.8 | Doublet | 2H |

| Ar-H (ortho to -Br) | 7.4 - 7.6 | Doublet | 2H |

| -COOH | > 10 | Broad Singlet | 1H |

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. Carbon atoms bonded to electronegative atoms like fluorine and oxygen are deshielded and appear at higher chemical shifts.

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals.

-

Carboxylic Carbon (-COOH): This carbon will appear in the downfield region, typically between 160 and 180 ppm.

-

Difluorinated Carbon (-CF₂-): The carbon atom bonded to two fluorine atoms will be significantly deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift is expected in the range of 110-130 ppm.

-

Aromatic Carbons (Ar-C): Four signals are expected for the aromatic carbons.

-

The carbon attached to the bromine atom (C-Br) will be in the range of 120-130 ppm.

-

The carbon attached to the difluoroacetic acid group (C-CF₂) will be slightly downfield.

-

The two sets of equivalent CH carbons will appear in the typical aromatic region of 125-135 ppm.

-

Data Summary Table

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| -C OOH | 160 - 180 | Singlet or Triplet (small ²J_CF) |

| -C F₂- | 110 - 130 | Triplet (large ¹J_CF) |

| C -CF₂ | 130 - 140 | Triplet (small ²J_CF) |

| C H (ortho to -CF₂COOH) | 128 - 132 | Singlet |

| C H (ortho to -Br) | 132 - 136 | Singlet |

| C -Br | 120 - 130 | Singlet |

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm).

-

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Theoretical Principles

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance. The chemical shift range of ¹⁹F is much wider than that of ¹H, providing excellent signal dispersion.

Expected ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms.

-

Difluoroacetic Fluorines (-CF₂-): The two fluorine atoms are chemically equivalent and will give rise to a single signal. The chemical shift is expected to be in the range of -90 to -120 ppm relative to CFCl₃. In the proton-coupled spectrum, this signal would be a triplet due to coupling with the two ortho protons on the aromatic ring, though this coupling is often small.

Data Summary Table

| Fluorine Assignment | Expected Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |

| -CF ₂- | -90 to -120 | Singlet (proton-decoupled) |

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup:

-

Switch the spectrometer to the ¹⁹F nucleus frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: a wide spectral width (e.g., 250-300 ppm), acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using an external standard (e.g., CFCl₃ at 0 ppm).

-

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Expected Mass Spectrum

-

Molecular Ion Peak ([M]⁻ or [M-H]⁻): In a negative ion mode (e.g., ESI-), the most prominent peak is expected to be the deprotonated molecule [M-H]⁻. Due to the presence of one bromine atom, this will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

-

For C₈H₄BrF₂O₂⁻: Calculated m/z for ⁷⁹Br isotope ≈ 248.9, and for ⁸¹Br isotope ≈ 250.9.

-

-

Fragmentation Patterns: Fragmentation may occur, leading to the loss of small neutral molecules. A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da). The loss of HBr (80/82 Da) is also possible.

Data Summary Table

| Ion | Expected m/z | Key Feature |

| [M-H]⁻ | ~249, 251 | Isotopic pattern for one bromine atom (1:1 ratio) |

| [M-H-CO₂]⁻ | ~205, 207 | Loss of carbon dioxide |

Experimental Protocol

Figure 2: A generalized workflow for Mass Spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate in negative ion mode to observe the deprotonated molecule.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its characteristic bromine isotopic pattern.

-

Analyze any significant fragment ions to support the proposed structure.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry data, researchers can confidently approach the analysis of this and structurally related compounds. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and accuracy. As this compound and its derivatives are explored for various applications, this guide will serve as a foundational reference for their analytical characterization.

Mass spectrometry of 2-(4-Bromophenyl)-2,2-difluoroacetic acid

An In-Depth Technical Guide to the Mass Spectrometry of 2-(4-Bromophenyl)-2,2-difluoroacetic acid

Introduction

This compound is a halogenated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Its unique structural motifs—a brominated phenyl ring and a difluoroacetic acid group—make it a valuable building block for novel therapeutic agents and functional materials. The precise characterization of this compound is paramount for ensuring purity, confirming identity, and understanding its reactivity. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, providing definitive molecular weight confirmation and profound structural insights through controlled fragmentation analysis.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will explore optimal ionization strategies, delve into the principles of its fragmentation behavior, and present field-proven experimental protocols. The focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to develop and troubleshoot their own analytical methods with confidence.

Physicochemical Characteristics

A thorough understanding of the analyte's properties is the foundation of any robust analytical method. The key characteristics of this compound are summarized below. Its polarity, conferred by the carboxylic acid group, and its molecular weight are particularly influential in the selection of mass spectrometry techniques.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonym(s) | (4-bromophenyl)(difluoro)acetic acid | [1] |

| CAS Number | 913574-93-3 | [2][3] |

| Molecular Formula | C₈H₅BrF₂O₂ | [2][3] |

| Molecular Weight | 251.02 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 95-97 °C | [4][5] |

Analytical Strategy: Choosing the Right Approach

The inherent properties of this compound—a polar carboxylic acid with limited volatility—strongly favor Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical approach.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. The compound's polarity makes it highly amenable to reversed-phase liquid chromatography, and its acidic nature is ideal for soft ionization techniques like Electrospray Ionization (ESI). ESI allows for the analysis of the molecule in its intact form with minimal fragmentation, which is crucial for unambiguous molecular weight determination.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis via GC-MS is challenging due to the low volatility and thermal lability of the carboxylic acid. The high temperatures of the GC inlet can cause decarboxylation. Therefore, a chemical derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester) is typically required.[7][8] While feasible, this adds complexity to sample preparation.

This guide will focus on the more direct and powerful LC-MS approach.

Ionization & Mass Spectral Interpretation

Electrospray Ionization (ESI) is the technique of choice for this molecule. It is a soft ionization method that transfers ions from solution into the gas phase with high efficiency and minimal in-source fragmentation.[6]

Optimal Ionization Mode: Negative vs. Positive

Given the presence of the acidic carboxylic acid proton, Negative Ion Mode (ESI-) is the most logical and efficient choice. In the ESI source, the compound will readily deprotonate to form the carboxylate anion, [M-H]⁻.[9][10]

While analysis in Positive Ion Mode (ESI+) is possible, it is expected to be significantly less sensitive. Ionization would rely on the formation of adducts with protons [M+H]⁺ or alkali metal ions like sodium [M+Na]⁺ or potassium [M+K]⁺ that are often present as trace contaminants.[11]

The Diagnostic Bromine Isotope Pattern

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[12] This results in a characteristic doublet for any bromine-containing ion, where two peaks of roughly equal intensity are separated by 2 m/z units. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.[13][14]

Based on this, the deprotonated molecular ion [M-H]⁻ will appear as a pair of peaks in the mass spectrum.

| Ion | Isotope | Theoretical m/z |

| [M-H]⁻ | C₈H₄⁷⁹BrF₂O₂⁻ | 248.94 |

| [M-H]⁻ | C₈H₄⁸¹BrF₂O₂⁻ | 250.94 |

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used to gain structural information by isolating the [M-H]⁻ ion and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

The most probable fragmentation pathways for the [M-H]⁻ ion of this compound are driven by the loss of stable neutral molecules.

-

Decarboxylation: The most common fragmentation for a carboxylate anion is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.01 Da. This is a highly favorable process.

-

Loss of Bromine Radical: Cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical (·Br).

-

Benzylic Cleavage: The bond between the aromatic ring and the difluoroacetyl group can cleave, leading to fragments corresponding to the bromophenyl anion or the difluoroacetate portion.

The predicted fragmentation cascade is visualized below.

References

- 1. This compound | 913574-93-3 [sigmaaldrich.com]

- 2. This compound | 913574-93-3 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 11. web.uvic.ca [web.uvic.ca]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. whitman.edu [whitman.edu]

- 14. youtube.com [youtube.com]

Biological activity of bromophenol derivatives

An In-depth Technical Guide to the Biological Activity of Bromophenol Derivatives

Abstract

Bromophenols, a diverse class of halogenated phenolic compounds predominantly found in marine environments, have emerged as a focal point in pharmaceutical and biomedical research.[1][2] Naturally synthesized by marine algae, sponges, and other organisms, these secondary metabolites exhibit a remarkable spectrum of biological activities, including potent antioxidant, anticancer, antimicrobial, and enzyme-inhibiting properties.[1][3][4] This technical guide provides a comprehensive exploration of the multifaceted biological activities of bromophenol derivatives. It delves into their mechanisms of action, supported by quantitative data and detailed experimental protocols for their synthesis and evaluation. The guide is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the therapeutic potential of these marine-derived compounds, bridging the gap between their natural origins and their application in modern medicine.

Introduction to Bromophenols

Bromophenols are characterized by a phenolic ring substituted with one or more bromine atoms and at least one hydroxyl group.[1][2] Their structural diversity, stemming from the number and position of bromine and hydroxyl substituents, gives rise to a wide array of physicochemical properties and biological functions.

Natural Provenance and Biosynthesis

The primary natural sources of bromophenols are marine algae, particularly red algae (e.g., Rhodomela, Symphyocladia, Odonthalia), but they are also found in brown and green algae, as well as marine invertebrates like sponges and ascidians.[1][2][5] The biosynthesis of these compounds in marine organisms is a fascinating enzymatic process. It is primarily mediated by vanadium-dependent bromoperoxidases, which utilize bromide ions from seawater, along with hydrogen peroxide, to catalyze the electrophilic bromination of a phenol precursor.[1][2] This enzymatic action is the cornerstone of the vast structural diversity observed in natural bromophenols. The ecological role of these metabolites is believed to be in chemical defense, deterring predators and preventing biofouling.[1][2]

Significance in Drug Discovery

The broad and potent biological activities of bromophenols make them highly attractive candidates for drug discovery. Their ability to modulate key cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, diabetes, and infectious diseases has spurred significant research into their therapeutic potential.[3][4][6][7] Synthetic chemistry has further expanded the library of bromophenol derivatives, allowing for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.[8][9][10]

Core Biological Activities and Mechanisms of Action

The therapeutic potential of bromophenol derivatives is rooted in their ability to interact with and modulate multiple biological pathways. This section details their most significant activities, the underlying molecular mechanisms, and the structural features that govern their efficacy.

Antioxidant Activity

Many bromophenols are potent antioxidants, capable of neutralizing harmful reactive oxygen species (ROS) and mitigating oxidative stress, a key factor in aging and numerous pathologies like cancer and neurodegeneration.[1][4]

Mechanism of Action: The antioxidant capacity of bromophenols is primarily attributed to two mechanisms:

-

Radical Scavenging: The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals. The presence of electron-donating groups and the formation of stable phenoxyl radicals are crucial. Theoretical studies show that compounds with o-dihydroxy (catechol) groups are particularly effective scavengers.[11][12]

-

Metal Chelation: Some bromophenols can chelate transition metal ions like Cu(II) and Fe(III), which prevents them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[11]

Structure-Activity Relationship (SAR): The antioxidant efficacy is heavily influenced by the molecular structure. A 1,4-dihydroxy arrangement on the benzene ring is highly favorable for antioxidant activity.[1][4] The number and position of bromine atoms also modulate this activity, though the relationship can be complex.[4]

Table 1: Comparative Antioxidant Activity of Bromophenol Derivatives

| Compound/Derivative | Assay | IC₅₀ Value | Reference |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH Radical Scavenging | 19.84 µM | [13] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | DPPH Radical Scavenging | Potent activity reported | [14] |

| Various derivatives from Rhodomela confervoides | DPPH & ABTS Scavenging | Stronger than BHT control | [15] |

| Novel Synthesized Bromophenols (20-24) | DPPH & ABTS Scavenging | Considerable effects noted | [16] |

Anticancer Activity

Bromophenol derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, making them promising leads for novel oncology drugs.[14][17]

Mechanism of Action: Their anticancer effects are multifactorial and often converge on the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation.

-

Induction of Apoptosis via ROS Generation: Many bromophenol derivatives trigger a surge in intracellular ROS levels within cancer cells.[17][18][19] This oxidative stress disrupts mitochondrial function, leading to the release of cytochrome c, a decrease in the anti-apoptotic protein Bcl-2, and the subsequent activation of executioner caspases (e.g., caspase-3) and PARP cleavage, culminating in apoptosis.[17][18][19]

-

Cell Cycle Arrest: Certain derivatives can halt the cell cycle, preventing cancer cells from dividing. For instance, compound 17a, a bromophenol hybrid, was shown to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells.[17][18][19]

-

Modulation of Signaling Pathways: These compounds can interfere with critical cancer-related signaling pathways. Studies have shown that bromophenols can deactivate the pro-survival PI3K/Akt/mTOR pathway while simultaneously activating the pro-apoptotic MAPK signaling pathway.[20][21]

Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.

Table 2: Cytotoxic Activity of Bromophenol Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Compound 17a (hybrid) | A549 (Lung) | 2.56 µM | [18][19] |

| Compound 17a (hybrid) | HCT116 (Colon) | 1.83 µM | [18][19] |

| 4b-4 (diacetate) | K562 (Leukemia) | 2.87 µM | [14][17] |

| 23a (hybrid) | Bel7402 (Liver) | 1.97 µM | [17] |

Antimicrobial Activity

Bromophenols exhibit broad-spectrum antimicrobial activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), positioning them as potential alternatives to conventional antibiotics.[5][22][23]

Mechanism of Action:

-

Inhibition of Biofilm Formation: Biofilms are a key virulence factor that protects bacteria from antibiotics. Several bromophenol derivatives have been shown to effectively inhibit biofilm formation in pathogens like S. aureus and P. aeruginosa.[5][23]

-

Enzyme Inhibition: Some bromophenols target essential microbial enzymes. For example, they can inhibit isocitrate lyase (ICL), an enzyme crucial for the glyoxylate cycle in certain fungi and bacteria, thereby preventing their growth.[1][24]

SAR Insights: The degree of bromination and the presence of specific structural units, such as the 3-bromo-4,5-dihydroxybenzyl moiety, appear to be important for antimicrobial potency.[1] Highly brominated compounds often show enhanced activity.

Table 3: Minimum Inhibitory Concentration (MIC) of Bromophenols Against Microbes

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | S. aureus, E. coli, P. aeruginosa | < 70 | [25] |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | 32 | [5][23] |

| 3-bromo-2,6-dihydroxyacetophenone | MRSA | 32 | [5][23] |

| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | C. albicans, A. fumigatus | Good activity reported | [26] |

Enzyme Inhibition

Beyond antimicrobial targets, bromophenols are potent inhibitors of several key human enzymes implicated in chronic diseases.

Key Enzyme Targets:

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Several synthetic bromophenols have shown potent AChE inhibition at nanomolar concentrations.[6][9][16]

-

Carbonic Anhydrases (CAs): CAs are involved in pH regulation and are targets for treating glaucoma. Bromophenol derivatives have been identified as effective inhibitors of human CA isoforms (hCA I and hCA II).[9][27]

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin signaling, making its inhibitors potential therapeutics for type 2 diabetes. Highly brominated derivatives from Rhodomela confervoides are effective PTP1B inhibitors.[1][24]

-

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion. Their inhibition can help manage postprandial hyperglycemia in diabetic patients. Bromophenols have demonstrated efficient inhibition of both enzymes.[7]

Table 4: Enzyme Inhibitory Activity of Bromophenol Derivatives

| Compound/Derivative | Target Enzyme | Inhibition (Kᵢ or IC₅₀) | Reference |

| Synthesized Derivative 21 | Acetylcholinesterase (AChE) | Kᵢ: 6.54 nM | [9] |

| Synthesized Derivative 18 | Carbonic Anhydrase I (hCA I) | Kᵢ: 2.53 nM | [9] |

| Synthesized Derivative 21 | Carbonic Anhydrase II (hCA II) | Kᵢ: 1.63 nM | [9] |

| Derivative from R. confervoides | PTP1B | IC₅₀: 0.84 µM | [1][24] |

| Synthesized Derivative 1f | Aldose Reductase (AR) | Kᵢ: 0.05 µM | [7] |

Methodologies for Synthesis and Biological Evaluation

The transition from a natural product to a viable drug candidate requires robust synthetic methods and validated bioassays. This section outlines key experimental protocols used in the study of bromophenol derivatives.

General Synthetic Strategies

The synthesis of novel bromophenol derivatives often involves multi-step processes to modify natural scaffolds or build them from simple precursors. Key reactions include bromination, alkylation/acylation, and demethylation.[5][8][10] Demethylation using boron tribromide (BBr₃) is a crucial step to unmask the free hydroxyl groups, which are often vital for biological activity.[8][9]

Caption: General workflow for synthesis and evaluation of bromophenols.

Experimental Protocol: Demethylation to Bioactive Bromophenols [8][9] Causality: This protocol is essential for converting methoxy-protected intermediates into the final, active bromophenols. The hydroxyl groups are often critical for hydrogen bonding with enzyme active sites or for radical scavenging, and BBr₃ is a highly effective reagent for cleaving aryl methyl ethers without disturbing other functional groups.

-

Preparation: Dissolve the methoxylated diaryl methane compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flask under a nitrogen (N₂) atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction with BBr₃.

-

Reagent Addition: Add boron tribromide (BBr₃) (3 equivalents for each methoxy group) dropwise to the cooled solution. The slow addition prevents a rapid, uncontrolled reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully add crushed ice followed by CH₂Cl₂ (50 mL) to quench the excess BBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase with ethyl acetate (2 x 50 mL) to recover any remaining product.

-

Purification: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product. The final bromophenol can be purified using column chromatography on silica gel.

Key In Vitro Bioassays

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity) [15][16] Self-Validation: This assay includes a positive control (like ascorbic acid or BHT) and a blank. The dose-dependent decrease in absorbance for the test compound, when compared to the control, validates the result. A lower IC₅₀ (concentration to scavenge 50% of radicals) indicates higher potency.

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare serial dilutions of the bromophenol test compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Protocol: MTT Assay (Anticancer Cytotoxicity) [18][19] Self-Validation: The assay relies on the activity of mitochondrial dehydrogenases in viable cells, which convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is directly proportional to the number of living cells. Including untreated control cells (100% viability) and a vehicle control ensures the observed effect is due to the compound.

-

Seed human cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the bromophenol derivative for 24-48 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at ~570 nm.

-

Calculate cell viability relative to untreated controls and determine the IC₅₀ value.

Toxicological Considerations

While natural and synthetic bromophenols hold significant therapeutic promise, it is crucial to consider their toxicological profile. Some anthropogenic bromophenols, used as flame retardants (e.g., 2,4,6-tribromophenol), have been detected in the environment and human tissues, raising health concerns.[28][29] These compounds have been associated with endocrine disruption and potential developmental toxicity.[28][30] Acute toxicity studies in aquatic organisms show that toxicity generally increases with the number of bromine atoms.[31] Therefore, any bromophenol derivative intended for therapeutic use must undergo rigorous toxicological evaluation to establish a safe therapeutic window.

Conclusion and Future Perspectives

Bromophenol derivatives represent a treasure trove of bioactive molecules with vast therapeutic potential. Their proven efficacy as antioxidant, anticancer, antimicrobial, and enzyme-inhibiting agents provides a solid foundation for further drug development. Future research should focus on:

-

Optimizing Lead Compounds: Utilizing medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of promising derivatives.

-

Elucidating Novel Mechanisms: Investigating deeper molecular interactions and identifying new biological targets to broaden their therapeutic applications.

-

In Vivo Studies: Moving beyond in vitro assays to validate the efficacy and safety of lead candidates in preclinical animal models of disease.

-

Sustainable Sourcing: Exploring biotechnological production methods to ensure a sustainable supply of these valuable compounds without relying solely on extraction from marine organisms.

The continued exploration of bromophenol derivatives is poised to yield a new generation of drugs capable of addressing some of the most pressing challenges in human health.

References

- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] BOS-93, a novel bromophenol derivative, induces apoptosis and autophagy in human A549 lung cancer cells via PI3K/Akt/mTOR and MAPK signaling pathway | Semantic Scholar [semanticscholar.org]

- 21. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway. | University of Kentucky College of Arts & Sciences [neuroscience.as.uky.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Antibacterial bromophenols from the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A review on environmental occurrence, toxic effects and transformation of man-made bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Bromophenol - Wikipedia [en.wikipedia.org]

- 30. researchgate.net [researchgate.net]

- 31. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromophenyl)-2,2-difluoroacetic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated acidity (pKa), and improved binding affinity—are invaluable tools for optimizing lead compounds. Among the various fluorinated building blocks, α,α-difluoroaryl acetic acids have emerged as particularly powerful motifs. This guide provides an in-depth technical overview of 2-(4-Bromophenyl)-2,2-difluoroacetic acid, a versatile intermediate poised at the intersection of fluorine chemistry and synthetic utility, intended for researchers, chemists, and professionals in drug development.

Core Compound Analysis: Physicochemical and Structural Properties

This compound is a solid crystalline compound that serves as a key building block in synthetic chemistry. Its structure is characterized by a para-substituted bromophenyl ring directly attached to a difluorinated stereocenter bearing a carboxylic acid. This unique arrangement of functional groups makes it a highly valuable intermediate.

| Property | Value | Reference(s) |

| CAS Number | 913574-93-3 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2][5] |

| Molecular Weight | 251.02 g/mol | [1][2][5] |

| Physical State | Yellow to white solid/crystalline powder | [3][6] |

| Melting Point | 94-97 °C | [4][6] |

| Purity | Typically ≥95% | [4][5] |

| Synonyms | (4-bromophenyl)(difluoro)acetic acid, 4-Bromo-alpha,alpha-difluorobenzeneacetic acid | [2][3][7] |

Synthesis Methodology: The Reformatsky Approach

The most reliable and common method for synthesizing α-aryl-α,α-difluoroacetic acids is via the Reformatsky reaction, followed by ester hydrolysis. This pathway is favored due to its operational simplicity and the relatively mild conditions required. The key is the formation of an organozinc reagent, or a "Reformatsky enolate," which is nucleophilic enough to attack a carbonyl group but generally does not react with the ester functionality of its precursor.[2][5]

2.1. Rationale for the Synthetic Strategy

The choice of the Reformatsky reaction is a deliberate one, rooted in chemical principles. Unlike more reactive organolithium or Grignard reagents, zinc enolates exhibit lower basicity and reactivity.[1][5] This chemoselectivity is critical; it allows the enolate, formed from an α-halo-α,α-difluoroacetate ester, to be generated in the presence of an electrophilic aldehyde without undesirable side reactions. The subsequent hydrolysis of the stable ester intermediate to the carboxylic acid is typically a high-yielding and straightforward step.

2.2. Detailed Step-by-Step Synthesis Protocol